6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide
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Overview
Description
6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide is a chemical compound that has shown promising results in scientific research. It is a triazine derivative that has been studied for its potential use in various applications, including medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of various bacteria and fungi. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Future Directions
There are many future directions for research on 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic effects.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration.
3. Studies on the toxicity and safety of the compound in animal models and humans.
4. Studies on the potential use of the compound in combination with other drugs for enhanced therapeutic effects.
5. Studies on the potential use of the compound in the treatment of other diseases such as cardiovascular diseases and diabetes.
6. Studies on the potential use of the compound as a diagnostic tool for certain diseases.
Conclusion:
6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to yield high purity and yield of the compound. Its mechanism of action is not fully understood, but it has shown various biochemical and physiological effects. There are many future directions for research on this compound, which could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide involves the reaction between 2-thiophenemethanol and 2-mercaptoethylamine in the presence of triethylamine. The resulting product is then treated with ethyl iodide to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide has been studied for its potential use in medicinal chemistry and drug development. It has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-ethylsulfanyl-3-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S2.HI/c1-2-14-10-11-7-13(8-12-10)6-9-4-3-5-15-9;/h3-5H,2,6-8H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZPDZBPFETQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCN(CN1)CC2=CC=CS2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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